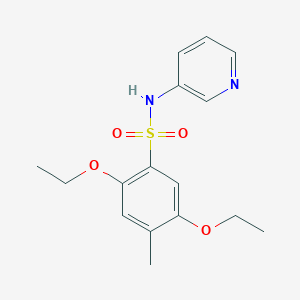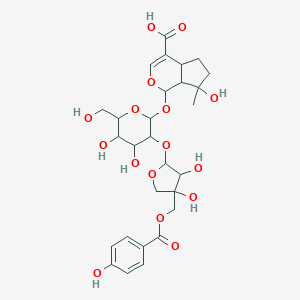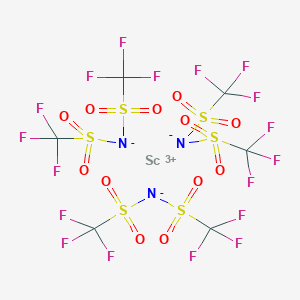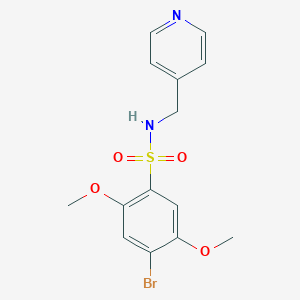
2''-Amino-5,2''-dideoxy-5-epiaminoarbekacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2''-Amino-5,2''-dideoxy-5-epiaminoarbekacin is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Typical synthetic routes may include:
Formation of the oxane rings: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: Amination reactions using reagents such as ammonia or amines in the presence of catalysts.
Coupling reactions: The final assembly of the molecule may involve coupling reactions between different intermediates, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Various amines, thiols, or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of carbonyl groups would yield alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, its amino groups may interact with enzymes or receptors, modulating their activity. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxyMethyl)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Uniqueness
This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties
特性
CAS番号 |
161822-04-4 |
|---|---|
分子式 |
C22H46N8O8 |
分子量 |
550.7 g/mol |
IUPAC名 |
(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H46N8O8/c23-4-3-12(32)20(34)30-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)16(29)19(11)38-22-15(28)14(27)17(33)13(7-31)36-22/h8-19,21-22,31-33H,1-7,23-29H2,(H,30,34)/t8-,9+,10-,11+,12-,13+,14+,15+,16+,17+,18+,19-,21+,22+/m0/s1 |
InChIキー |
PAKWQYUBENHHPC-HHGWMMPQSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2N)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |
異性体SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@@H]2N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)NC(=O)[C@H](CCN)O)N)N |
正規SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2N)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |
同義語 |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-( aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-cyclohexyl]-2-hydroxy-butanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)





![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)


